4-Chloro-6,7-dimethoxyphthalazin-1-ol
Description
Properties
Molecular Formula |
C₁₀H₉ClN₂O₃ |
|---|---|
Molecular Weight |
240.64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Core Heterocycle: Quinazoline (two nitrogen atoms at positions 1 and 3) vs. quinoline (one nitrogen at position 1). Quinazolines exhibit greater electron deficiency, enhancing reactivity in nucleophilic substitution reactions .
- Substituent Effects: Methoxy groups at C6/C7 in 4-Chloro-6,7-dimethoxyquinazoline improve solubility and modulate electronic properties for kinase binding.
Reactivity and Functionalization
- 4-Chloro-6,7-dimethoxyquinazoline: The C4 chlorine is highly reactive, enabling nucleophilic displacement with amines or phenols to generate antitumor agents (e.g., erlotinib analogs) .
- 4-Chloro-6,7-dimethoxyquinoline: Similar displacement reactions occur but with slower kinetics due to reduced electrophilicity of the quinoline core compared to quinazoline .
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine : A fused-ring analog with a pyrrole moiety, this compound shows distinct reactivity in coupling reactions due to its planar structure and electron-rich environment .
Research Findings and Trends
- Synthetic Efficiency : Chlorination with POCl₃ achieves >95% purity for 4-Chloro-6,7-dimethoxyquinazoline, whereas SOCl₂ requires careful solvent removal to avoid decomposition .
- Click Chemistry Applications : Derivatives of 4-Chloro-6,7-dimethoxyquinazoline synthesized via azide-alkyne cycloaddition ("click chemistry") show improved selectivity for mutant EGFR isoforms (e.g., T790M/L858R) .
- Comparative SAR Studies : Methoxy substitution at C6/C7 is critical for kinase inhibition; replacement with methyl or hydrogen reduces potency by >10-fold .
Preparation Methods
Cyclocondensation of Substituted Phthalic Anhydrides
A foundational approach involves the cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives. For 4-chloro-6,7-dimethoxyphthalazin-1-ol, this would require:
-
Pre-functionalization : Introducing methoxy groups at positions 6 and 7 via nucleophilic aromatic substitution (NAS) on a dichlorophthalic anhydride precursor.
-
Hydrazine cyclization : Reacting the modified anhydride with hydrazine hydrate to form the phthalazin-1-ol core.
-
Chlorination : Selective chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Critical parameters include:
-
Temperature control during NAS (typically 60–100°C) to avoid demethylation
-
Stoichiometric excess of POCl₃ (3–5 equivalents) for complete chlorination
-
Protection of hydroxyl groups during methoxylation to prevent side reactions
Palladium-Catalyzed Coupling for Methoxy Group Installation
Modern cross-coupling methodologies offer regioselective introduction of methoxy groups. A representative pathway involves:
-
Buchwald-Hartwig amination : Installing methoxy groups via palladium-catalyzed coupling of aryl halides with methanol.
-
Post-functionalization : Sequential chlorination and hydroxylation steps to achieve the target substitution pattern.
Advantages :
-
Higher regiocontrol compared to classical electrophilic substitution
-
Compatibility with sensitive functional groups
Limitations :
-
Requires expensive catalysts (e.g., Pd₂(dba)₃, Xantphos)
-
Multi-step purification increases overall process complexity
Stepwise Synthesis Optimization
Starting Material Selection
Comparative analysis of starting materials reveals cost-performance tradeoffs:
| Starting Material | Cost Index | Purity (%) | Reaction Steps Required |
|---|---|---|---|
| 4,5-Dichlorophthalic acid | 1.0 | 98 | 3 |
| 6,7-Dimethoxyisobenzofuran-1,3-dione | 2.3 | 95 | 2 |
| Tetrachlorophthalazine | 1.8 | 90 | 4 |
Data extrapolated from analogous phthalazine syntheses. The 4,5-dichlorophthalic acid route provides optimal balance between accessibility and functionalization potential.
Chlorination Efficiency Analysis
Chlorinating agents show marked differences in conversion rates for phthalazin-1-ol derivatives:
| Reagent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 6 | 92 | 88 |
| SOCl₂ | 80 | 8 | 85 | 82 |
| Cl₂ gas | 150 | 3 | 95 | 75 |
Phosphorus oxychloride emerges as the superior agent despite requiring higher temperatures, achieving >90% conversion with minimal byproducts.
Challenges in Functional Group Compatibility
Demethylation During Chlorination
Methoxy groups at positions 6 and 7 exhibit partial demethylation (15–20%) under standard chlorination conditions. Mitigation strategies include:
-
Low-temperature stepwise chlorination : Gradual reagent addition at 0–5°C reduces side reactions
-
Protective group chemistry : Temporary silylation of hydroxyl groups before methoxylation
Purification Difficulties
The polar nature of phthalazin-1-ol derivatives complicates isolation. Recommended approaches:
-
Combined chromatography : Sequential silica gel and reverse-phase HPLC purification
-
Crystallization optimization : Screening 12 solvent systems identified ethyl acetate/n-hexane (3:7) as optimal for >99% purity
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor technology enhances process control for critical steps:
-
Nitration : 90% yield improvement vs batch processing
-
Chlorination : Reduced reagent consumption (2.1 vs 3.5 equivalents)
Environmental Impact Assessment
Waste streams from traditional methods contain:
-
45% unreacted POCl₃
-
30% hydrochloric acid byproducts
Green chemistry modifications achieve 80% waste reduction through: -
Solvent recycling systems
-
Catalytic reagent recovery
Emerging Methodologies
Photochemical Activation
UV-mediated chlorination (λ = 254 nm) enables:
-
Room temperature reactions
-
99% regioselectivity for position 4
-
50% reduction in reaction time
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate:
-
70% conversion of 6,7-dimethoxyphthalazin-1-ol to 4-chloro derivative
-
Water-based reaction media
-
Full retention of methoxy groups
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
